molecular formula C13H12O2 B15091404 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone

1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone

Katalognummer: B15091404
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: XQPVXPLGFMGUOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenyl ring attached to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone typically involves the reaction of 5-methylfurfural with a phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the furan ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may also be employed to improve the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is unique due to its specific combination of a furan ring with a phenyl ethanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

1-[3-(5-methylfuran-2-yl)phenyl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-6-7-13(15-9)12-5-3-4-11(8-12)10(2)14/h3-8H,1-2H3

InChI-Schlüssel

XQPVXPLGFMGUOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.